2-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane
Description
2-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane is a heterocyclic compound featuring a 1,3-dioxolane ring substituted at the 2-position with a 3,4,5-trimethoxyphenyl group. Its molecular formula is C₁₂H₁₆O₅ (calculated based on structural analogs), and it serves as a key intermediate in organic synthesis, particularly in the preparation of octasubstituted phthalocyanines . The compound is synthesized via efficient methods, with reported yields of 78% using column chromatography purification . Its structural simplicity and reactivity make it valuable in materials science, where it contributes to the development of dyes and catalytic frameworks.
Properties
CAS No. |
82073-55-0 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H16O5/c1-13-9-6-8(12-16-4-5-17-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 |
InChI Key |
ZDAKMPOVSQVVRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
(±) trans-2,5-Bis(3,4,5-Trimethoxyphenyl)-1,3-dioxolane
Structure: This bis-substituted analog contains two 3,4,5-trimethoxyphenyl groups at the 2- and 5-positions of the dioxolane ring, with a molecular formula of C₂₁H₂₆O₈ and a molecular weight of 406.4 g/mol . Activity: Unlike the mono-substituted target compound, this derivative acts as a potent platelet-activating factor receptor (PAF-R) antagonist, blocking long-term potentiation (LTP) in the hippocampal CA1 region . Its trans-configuration enables selective binding to PAF-R through steric and hydrophobic interactions, influencing downstream signaling cascades . Applications: Primarily used in neuroscience research to study inflammation and synaptic plasticity .
2-Methyl-2-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane
Structure : Features a methyl group adjacent to the trimethoxyphenyl substituent (C₁₃H₁₈O₅, MW: 254.28 g/mol ).
Activity : Functions as a precursor in the synthesis of mescaline , a psychoactive alkaloid. A borane-mediated ring-opening reaction achieves 47% overall yield in mescaline production .
Key Difference : The methyl group facilitates ring-opening reactions, a property absent in the target compound.
2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane
Structure: Substituted with bromo and dimethoxy groups (C₁₁H₁₃BrO₄, MW: 289.12 g/mol) . Activity: No reported biological activity; primarily a synthetic intermediate. The bromine atom enhances reactivity for cross-coupling reactions, distinguishing it from the target compound’s methoxy-rich structure.
4,4,5,5-Tetramethyl-2-[(1E)-2-(3,4,5-Trimethoxyphenyl)ethenyl]-1,3-dioxolane
Structure : Contains a conjugated ethenyl linker and tetramethyl substitutions (C₂₀H₂₈O₆, MW: 364.43 g/mol ) .
Activity : Used in photodynamic therapy research due to extended conjugation, which alters electronic properties compared to the target compound .
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